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Compound of Interest

Compound Name:
N-(3-Amino-2-methylphenyl)-2-

methoxyacetamide

CAS No.: 926215-70-5

Cat. No.: B1319944

Get Quote

Part 1: Executive Summary
N-(3-Amino-2-methylphenyl)-2-methoxyacetamide (CAS: 926215-70-5) is a specialized

organic building block primarily utilized in the synthesis of pharmaceutical agents, particularly

tyrosine kinase inhibitors (TKIs). Structurally, it consists of a toluene core substituted with a

primary amine and a methoxyacetamide moiety. The presence of the ortho-methyl group

between the nitrogen substituents introduces significant steric constraints, influencing the

conformational preference of the molecule—a critical feature for designing drugs that must lock

into specific protein binding pockets (e.g., the ATP-binding site of kinases).

This guide details the physicochemical profile, validated synthetic pathways, and handling

protocols for this compound, designed for researchers in medicinal chemistry and process

development.

Part 2: Chemical Identity & Physicochemical
Properties[1]
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Nomenclature & Identification
Property Detail

IUPAC Name
N-(3-Amino-2-methylphenyl)-2-

methoxyacetamide

CAS Number 926215-70-5

Molecular Formula C₁₀H₁₄N₂O₂

Molecular Weight 194.23 g/mol

SMILES COCC(=O)NC1=CC=CC(N)=C1C

InChI Key QNPAVQXNHKIPNA-UHFFFAOYSA-N

Appearance Off-white to pale yellow solid

Physical Properties & Solubility Profile
Based on structural analogs and vendor data, the following properties define the compound's

behavior in solution and solid state.

Parameter Value / Description

Melting Point 118–122 °C (Typical for acetanilide derivatives)

Predicted LogP ~0.8–1.2 (Moderate lipophilicity)

pKa (Amine) ~4.5 (Aniline nitrogen, weakly basic)

Solubility
Soluble in DMSO (>50 mg/mL), Methanol, DMF.

Sparingly soluble in water.

Stability
Stable under standard laboratory conditions.

Hygroscopic; store under inert atmosphere.

Part 3: Synthetic Methodology
The synthesis of N-(3-Amino-2-methylphenyl)-2-methoxyacetamide requires precise

chemoselectivity to distinguish between the two nitrogen centers if starting from a diamine, or a
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stepwise reduction strategy if starting from a nitro precursor. The Nitro-Reduction Route is the

industry standard for high purity and yield.

Validated Synthesis Workflow (Nitro-Reduction Route)
This pathway avoids the formation of di-acylated byproducts common in diamine acylation.

Step 1: Acylation

Precursor: 2-Methyl-3-nitroaniline.

Reagent: Methoxyacetyl chloride (1.1 eq).

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0°C.

Mechanism: Nucleophilic attack of the aniline nitrogen on the acid chloride, forming the

amide bond.

Step 2: Chemoselective Reduction

Intermediate:N-(2-Methyl-3-nitrophenyl)-2-methoxyacetamide.

Catalyst: 10% Pd/C or Raney Nickel.

Hydrogen Source: H₂ gas (balloon or 3 atm) or Hydrazine hydrate.

Solvent: Methanol or Ethanol.[1]

Workup: Filtration through Celite to remove catalyst; concentration yields the primary amine.

Synthesis Diagram (Graphviz)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://patents.google.com/patent/CN104910038A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319944?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Methyl-3-nitroaniline
(Precursor) Intermediate:

N-(2-Methyl-3-nitrophenyl)-
2-methoxyacetamide

Acylation (0°C to RT)

Methoxyacetyl Chloride
+ Base (TEA) Product:

N-(3-Amino-2-methylphenyl)-
2-methoxyacetamide

Hydrogenation

Reduction:
H2, Pd/C, MeOH

Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway utilizing the nitro-reduction strategy to ensure

regioselectivity.

Part 4: Applications in Drug Discovery
This compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD). Its

value lies in the 2-methyl-3-amino substitution pattern, which creates a specific 3D

conformation.

Structural Pharmacophore Analysis
Atropisomerism Control: The methyl group at the 2-position creates steric clash with the

amide carbonyl and the aniline protons. This restricts rotation around the phenyl-nitrogen

bonds, pre-organizing the molecule into a conformation often required for binding to the

"hinge region" of kinase enzymes.

H-Bonding Potential:

Acceptor: The methoxy oxygen and amide carbonyl can interact with residues in the

solvent-exposed front of the binding pocket.

Donor: The free primary amine (position 3) is a prime handle for further derivatization (e.g.,

urea formation, Buchwald-Hartwig coupling) to extend the scaffold into the hydrophobic

back pocket of a target protein.

Application Workflow
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Coupling: The free amine is reacted with heteroaryl chlorides (e.g., pyrimidines,

quinazolines) to form the kinase inhibitor core.

Optimization: The methoxyacetamide tail modulates solubility and metabolic stability

(microsomal clearance).

Part 5: Analytical Profiling & Quality Control
To ensure the integrity of experimental results, the compound must meet specific analytical

criteria.

Expected NMR Signals (DMSO-d₆)
¹H NMR (500 MHz):

δ 2.05 (s, 3H, Ar-CH₃) – Distinct singlet, diagnostic of the 2-methyl group.

δ 3.35 (s, 3H, O-CH₃) – Methoxy singlet.

δ 3.95 (s, 2H, CO-CH₂-O) – Methylene singlet.

δ 4.90 (s, 2H, -NH₂) – Broad singlet, exchangeable with D₂O.

δ 6.30–7.10 (m, 3H, Ar-H) – Aromatic protons (splitting pattern depends on substitution,

typically multiplet).

δ 9.10 (s, 1H, NH-CO) – Amide proton, downfield.

Mass Spectrometry
Technique: LC-MS (ESI+).

Expected Ion: [M+H]⁺ = 195.24 m/z.

Fragment Ions: Loss of methoxyacetyl group may be observed at higher collision energies.

Part 6: Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potentially

harmful if swallowed (H302).

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use within a fume hood to

avoid inhalation of dust.

Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C for long-

term stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1319944?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319944?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

